N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide
Description
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 1-fluorohexan-2-yl group. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties, making structural modifications critical for optimizing efficacy .
Properties
CAS No. |
654677-41-5 |
|---|---|
Molecular Formula |
C13H20FNO2S |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20FNO2S/c1-3-4-5-12(10-14)15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3 |
InChI Key |
PSKGXMGBKIHXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CF)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-fluorohexan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control over reaction conditions
- Use of automated systems for precise addition of reagents
- Purification steps such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The fluoroalkyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis in bacteria, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s fluoroalkyl chain distinguishes it from other sulfonamide derivatives. Key comparisons include:
Table 1: Substituent Comparison
Physical and Chemical Properties
Fluorination typically lowers melting points (MP) due to reduced crystallinity. For example, the pyrazolo-pyrimidine derivative in has an MP of 175–178°C , whereas fluorinated compounds often exhibit lower MPs. The azide-containing analogue in has a molecular weight of 546.68 g/mol, comparable to the target compound’s estimated weight (~300–400 g/mol), suggesting similar synthetic scalability .
Table 2: Physicochemical Properties
Spectroscopic Characteristics
- NMR Spectroscopy : The target compound’s fluorine atom would cause distinct splitting patterns in ¹H and ¹³C NMR due to spin-spin coupling. For example, the (S)-naphthyl derivative in shows aromatic proton shifts at δ 7.2–8.3 ppm, whereas the hydroxyethyl analogue in exhibits sulfonamide NH signals near δ 5.3 ppm .
- Mass Spectrometry : The azide derivative in likely fragments via loss of N₂, whereas the target compound may undergo C-F bond cleavage in ESI-MS .
Biological Activity
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16FNO2S
- Molecular Weight : 253.33 g/mol
- IUPAC Name : N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide
The presence of the fluorine atom and the sulfonamide group contributes to its unique properties and biological activities.
Sulfonamides are known to inhibit bacterial growth by blocking the synthesis of folate, a vital nutrient for bacteria. The specific mechanism involves:
- Inhibition of Dihydropteroate Synthase : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting bacterial folate synthesis.
- Modulation of Immune Response : Some studies suggest that sulfonamides may also modulate immune responses by acting on Toll-like receptors (TLRs), which play a crucial role in innate immunity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it is effective against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.
Anti-tumor Activity
Recent studies have highlighted the compound's anti-tumor potential. For instance, para-toluenesulfonamide (PTS), a related compound, has shown efficacy in inhibiting tumor growth through mechanisms involving Akt/mTOR signaling pathways. This suggests that this compound may exhibit similar properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Arango et al., 2001 | Demonstrated the ability of sulfonamides to scavenge reactive oxygen species (ROS), indicating potential antioxidant properties. |
| Lee et al., 2015 | Reported on the induction of cell-cycle arrest and apoptosis in cancer cells treated with sulfonamide derivatives. |
| Recent In Vitro Study | Showed that this compound significantly inhibited the growth of resistant bacterial strains at micromolar concentrations. |
Toxicological Profile
The safety profile of this compound is essential for its therapeutic application. Toxicological studies indicate:
- Low Acute Toxicity : The compound exhibits low toxicity levels in mammalian models.
- Histopathological Observations : Some studies reported mild liver and kidney effects at high doses, emphasizing the need for careful dosing in therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
